Imunofan

Description

Properties

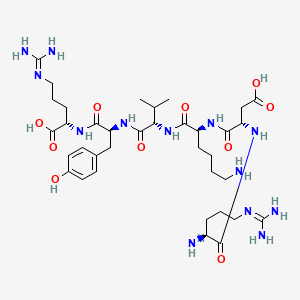

Molecular Formula |

C36H61N13O10 |

|---|---|

Molecular Weight |

836.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C36H61N13O10/c1-19(2)28(33(57)48-25(17-20-10-12-21(50)13-11-20)31(55)46-24(34(58)59)9-6-16-44-36(41)42)49-30(54)23(8-3-4-14-37)45-32(56)26(18-27(51)52)47-29(53)22(38)7-5-15-43-35(39)40/h10-13,19,22-26,28,50H,3-9,14-18,37-38H2,1-2H3,(H,45,56)(H,46,55)(H,47,53)(H,48,57)(H,49,54)(H,51,52)(H,58,59)(H4,39,40,43)(H4,41,42,44)/t22-,23-,24-,25-,26-,28-/m0/s1 |

InChI Key |

UIPUKCRNGDAFKO-BIVGDOEESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Imunofan: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imunofan (RDKVYR) is a synthetic hexapeptide with reported immunomodulatory properties. This technical guide provides a comprehensive overview of the in vitro studies that have explored the cellular and molecular mechanisms underlying the action of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a detailed examination of the available data on this compound's effects on various cell types, its influence on cellular processes, and the experimental methodologies employed in these investigations.

Core In Vitro Effects of this compound

In vitro studies have primarily focused on elucidating the effects of this compound on cell proliferation, cytotoxicity, immune cell activation, and cytokine production. The following sections summarize the key findings from these investigations.

Cellular Proliferation and Cytotoxicity

This compound has been shown to exert a pro-proliferative effect on specific skin cell lines without inducing cytotoxicity across a wide range of concentrations.

Table 1: Effect of this compound on the Proliferation of Human Skin Cell Lines

| Cell Line | Concentration (µg/mL) | Incubation Time (hours) | Proliferation Increase (%) | Statistical Significance |

| 46BR.1N Fibroblasts | 0.1 - 100 | 48 | 20 - 40 | p < 0.05 |

| 0.1 - 25 | 72 | 20 - 40 | p < 0.05 | |

| HaCaT Keratinocytes | 0.1 - 1 | 48 | 20 - 50 | p < 0.05 |

| 0.1 | 72 | 20 - 50 | p < 0.05 |

Data compiled from studies demonstrating a statistically significant increase in proliferation compared to control.[1]

Table 2: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | Concentration Range (µg/mL) | Assay | Result |

| Adipose-derived stem cells (ASCs) | Not specified | LDH | Not cytotoxic |

| Human skin cells | Not specified | LDH | Not cytotoxic |

| Primary neural cells | Not specified | LDH | Not cytotoxic |

These studies indicate that this compound does not exhibit cytotoxic effects on the tested cell lines.[1]

Immune Cell Activation

Contrary to what its name might suggest, in vitro studies have demonstrated that this compound does not possess significant immunogenic properties, as it does not activate key immune cell populations.

Table 3: Effect of this compound on Immune Cell Activation

| Immune Cell Subpopulation | Concentration (µg/mL) | Result |

| Cytotoxic T lymphocytes (CTL) | 0.1 and 1.0 | No significant activation |

| Helper T cells (Th) | 0.1 and 1.0 | No significant activation |

| Natural killer cells (NK) | 0.1 and 1.0 | No significant activation |

| Dendritic cells (DC) | Not specified | No activation |

| Basophils | 0.1 | No activation |

These findings suggest that this compound has a low immunogenic potential in vitro.

Cytokine Secretion

Investigations into the effect of this compound on cytokine production have revealed that it does not induce significant changes in the cytokine profiles of cultured cells. This suggests that the observed cellular effects of this compound may be mediated through a direct mechanism rather than through paracrine signaling involving cytokines.

Transcriptional Responses

While not inducing a broad cytokine response, this compound has been found to elicit significant transcriptional changes in specific cell types, pointing towards a more nuanced mechanism of action.

Table 4: Transcriptional Responses to this compound Stimulation in Adipose-Derived Stem Cells (ASCs)

| Biological Process | Result |

| Immune Response | Activation of involved genes |

| Cell Migration | Activation of involved genes |

| Chemotaxis | Activation of involved genes |

| Nitric Oxide Synthesis | Activation |

These transcriptional changes suggest a potential role for this compound in modulating specific cellular functions in ASCs.

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key in vitro studies of this compound.

Cell Culture

-

Cell Lines:

-

Human fibroblasts (46BR.1N)

-

Human keratinocytes (HaCaT)

-

Human adipose-derived stem cells (ASCs)

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

-

Culture Media:

-

Fibroblasts and Keratinocytes: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

ASCs: DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

PBMCs: RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (XTT)

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound.

-

Cells were incubated for 48 or 72 hours.

-

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent was added to each well and incubated for 4 hours.

-

The absorbance was measured at 450 nm using a microplate reader.

-

Cell proliferation was expressed as a percentage of the control (untreated cells).

Cytotoxicity Assay (LDH)

-

Cells were cultured in the presence of various concentrations of this compound.

-

After the incubation period, the cell culture supernatant was collected.

-

The level of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant was measured using a commercially available LDH cytotoxicity assay kit.

-

The results were expressed as a percentage of cytotoxicity compared to a positive control (cells treated with a lysis solution).

Immune Cell Activation Assay (Flow Cytometry)

-

PBMCs were isolated from healthy donors using density gradient centrifugation.

-

Cells were stimulated with this compound (0.1 µg/mL and 1.0 µg/mL) for 24 hours. Unstimulated cells served as a negative control, and cells stimulated with LPS/PHA were used as a positive control.

-

Following stimulation, cells were stained with fluorescently labeled antibodies specific for surface markers of cytotoxic T lymphocytes (CTLs), helper T cells (Ths), natural killer (NK) cells, and dendritic cells (DCs), as well as activation markers.

-

The percentage of different immune cell subpopulations and the expression of activation markers were analyzed using a flow cytometer.

Cytokine and Growth Factor Analysis (Luminex Assay)

-

Fibroblasts, keratinocytes, and ASCs were cultured in the presence or absence of this compound.

-

After the incubation period, the cell culture supernatants were collected.

-

The concentrations of various cytokines and growth factors in the supernatants were quantified using a multiplex bead-based immunoassay (Luminex xMAP technology) according to the manufacturer's instructions.

Transcriptional Analysis

-

Human ASCs were stimulated with this compound.

-

Total RNA was extracted from the cells.

-

Transcriptome analysis was performed using microarray or RNA sequencing.

-

Differentially expressed genes were identified and subjected to pathway analysis using software such as Ingenuity Pathway Analysis (IPA) to identify enriched biological functions and signaling pathways.

Signaling Pathways and Mechanisms of Action

The precise intracellular signaling pathways activated by this compound remain largely uncharacterized in the available in vitro studies. The lack of a significant cytokine response suggests a direct mode of action on target cells. The observed transcriptional changes in ASCs related to immune response, migration, and chemotaxis indicate that this compound can modulate gene expression, but the upstream signaling events that lead to these changes have not been elucidated.

Below are diagrams illustrating the current understanding of this compound's in vitro effects and the experimental workflows used to study them.

Caption: Summary of this compound's observed in vitro cellular effects.

Caption: Workflow for the XTT-based cell proliferation assay.

Caption: Workflow for the immune cell activation assay using flow cytometry.

Caption: Hypothesized direct mechanism of action of this compound.

Conclusion

The available in vitro evidence suggests that this compound's mechanism of action is complex and cell-type specific. It exhibits a pro-proliferative effect on skin-derived cells without causing cytotoxicity or significant immune cell activation. The induction of transcriptional changes in adipose-derived stem cells points towards a direct effect on gene expression. However, a significant knowledge gap exists regarding the specific intracellular signaling pathways that mediate these effects. Future research should focus on identifying the molecular targets of this compound and elucidating the downstream signaling cascades to provide a more complete understanding of its in vitro mechanism of action. This will be crucial for its further development and potential therapeutic applications.

References

Imunofan's Influence on Lymphocyte Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imunofan (Arginyl-alpha-aspartyl-lysyl-valyl-tyrosyl-arginine) is a synthetic hexapeptide with a notable range of immunomodulatory, detoxifying, and hepatoprotective effects.[1] As a synthetic analog of a fragment of the thymic hormone thymopoietin, this compound has been observed to restore cellular immunity and modulate the production of various cytokines.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on lymphocytes, with a focus on its influence on lymphocyte populations and cytokine profiles, presented through quantitative data, detailed experimental methodologies, and logical pathway diagrams. While the direct intracellular signaling cascades initiated by this compound in lymphocytes remain to be fully elucidated, with cellular receptors yet to be identified, this guide synthesizes the existing evidence of its functional impact on the immune system.[3]

Core Effects on Lymphocyte Populations

This compound has been shown to exert a significant influence on the proliferation and balance of various lymphocyte subsets. Clinical and preclinical studies have demonstrated its capacity to restore depleted lymphocyte populations, a key aspect of its immunomodulatory action.

Quantitative Data on Lymphocyte Modulation

The following table summarizes the observed quantitative effects of this compound on different lymphocyte populations from various studies.

| Lymphocyte Subset | Observed Effect | Quantitative Change | Reference |

| T-Lymphocytes (CD3+) | Increase in patients with cervical carcinoma | Data not quantified | [4] |

| T-Helper Lymphocytes (CD4+) | Increase in patients with cervical carcinoma | Data not quantified | [4] |

| T-Suppressor Lymphocytes (CD8+) | Increase in patients with cervical carcinoma | Data not quantified | [4] |

Modulation of Cytokine Profiles

A pivotal aspect of this compound's mechanism of action is its ability to modulate the production of key cytokines, thereby influencing the direction and intensity of the immune response. It has been reported to decrease the levels of pro-inflammatory mediators in certain contexts.

Quantitative Data on Cytokine Modulation

The table below presents the reported changes in cytokine levels following the administration of this compound.

| Cytokine | Observed Effect | Context | Reference |

| Tumor Necrosis Factor (TNF) | Decrease | General inflammatory responses | [2] |

| Interleukin-6 (IL-6) | Decrease | General inflammatory responses | [2] |

Experimental Protocols

To facilitate further research and validation of the effects of this compound, this section details the methodologies for key experiments cited in the literature.

Lymphocyte Proliferation Assay (Tritium ([³H]) Thymidine Incorporation Assay)

This assay is a classic method to assess the proliferative response of lymphocytes to a stimulus.

Principle: This method measures the incorporation of a radiolabeled nucleoside, [³H]thymidine, into the DNA of proliferating cells. The amount of incorporated radioactivity is directly proportional to the rate of cell division.[5][6]

Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics).

-

Stimulation: Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well. Add this compound at various concentrations to the experimental wells. Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.

-

Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The results are typically expressed as counts per minute (CPM).

Cytokine Quantification (Enzyme-Linked Immunosorbent Assay - ELISA)

ELISA is a widely used technique for quantifying the concentration of a specific cytokine in a sample.

Principle: This sandwich ELISA protocol utilizes a pair of antibodies specific to the cytokine of interest. A capture antibody is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the cytokine. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the cytokine.[7][8][9]

Protocol:

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add cell culture supernatants (from this compound-treated and control lymphocyte cultures) and standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add an enzyme-conjugate (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Functional Pathways of this compound

While the direct molecular signaling pathways of this compound in lymphocytes are not yet defined, its functional effects can be visualized. The following diagrams illustrate the logical relationships between this compound and its observed impact on the immune system.

Caption: Overview of this compound's immunomodulatory effects.

Caption: this compound's impact on T-lymphocyte populations.

Caption: this compound's modulation of pro-inflammatory cytokines.

Conclusion and Future Directions

This compound demonstrates clear immunomodulatory properties, significantly impacting lymphocyte populations and cytokine profiles. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate its mechanisms of action. A critical area for future research is the identification of the specific cell surface receptors for this compound on lymphocytes and the subsequent elucidation of the intracellular signaling pathways it triggers. Unraveling these molecular details will be paramount to fully understanding its therapeutic potential and for the development of next-generation immunomodulatory agents.

References

- 1. A new rapid and simple non-radioactive assay to monitor and determine the proliferation of lymphocytes: an alternative to [3H]thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [this compound: new-generation synthetic peptide agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound—RDKVYR Peptide—Stimulates Skin Cell Proliferation and Promotes Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immuno-corrective effect of this compound (specimen) on immunity of cervical carcinoma patients [inis.iaea.org]

- 5. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytokine Elisa [bdbiosciences.com]

- 8. bowdish.ca [bowdish.ca]

- 9. Cytokine ELISA kits | Abcam [abcam.com]

Unraveling the Molecular Intricacies of Imunofan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imunofan (Arg-α-Asp-Lys-Val-Tyr-Arg) is a synthetic hexapeptide with a wide range of reported biological activities, including immunomodulation, detoxification, and hepatoprotection.[1][2][3] This technical guide provides an in-depth exploration of the current understanding of this compound's molecular targets and mechanisms of action. While a specific cell surface receptor for this compound has not yet been identified, a growing body of evidence elucidates its influence on various downstream signaling pathways and molecular processes.[4] This document summarizes the available quantitative data, details key experimental methodologies, and presents visual representations of the implicated signaling cascades to facilitate further research and drug development efforts.

Known Molecular Interactions and Effects

This compound's pleiotropic effects appear to stem from its ability to modulate several key cellular processes. In plasma, this compound has been shown to rapidly bind to albumins .[4][5] While this interaction may influence its bioavailability and distribution, the direct functional consequences of this binding are not fully understood.

The peptide has demonstrated significant effects on gene expression, inducing transcriptional responses related to DNA demethylation , immune responses, cell migration, and chemotaxis.[5][6] It also promotes the proliferation of fibroblasts and keratinocytes, suggesting a role in tissue regeneration.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of this compound.

| Cell Type | Concentration | Incubation Time | Effect | Percentage Increase in Proliferation | Reference |

| 46BR.1N Fibroblasts | 0.1–100 µg/mL | 48 h | Pro-proliferative | 20–40% | [4] |

| 46BR.1N Fibroblasts | 0.1–25 µg/mL | 72 h | Pro-proliferative | 20–40% | [4] |

| HaCaT Keratinocytes | 0.1 and 1 µg/mL | 48 h | Pro-proliferative | 20–50% | [4] |

| HaCaT Keratinocytes | 0.1 µg/mL | 72 h | Pro-proliferative | 20–50% | [4] |

Table 1: Effect of this compound on Cell Proliferation

| Cytokine | Condition | Effect | Reference |

| Tumor Necrosis Factor (TNF) | Diphtheria toxoid vaccination | Pretreatment with this compound corrected postvaccinal disturbances in TNF production. | [7] |

| Interleukin-6 (IL-6) | Diphtheria toxoid vaccination | Pretreatment with this compound corrected postvaccinal disturbances in IL-6 production. | [7] |

Table 2: Modulation of Cytokine Production by this compound

Implicated Signaling Pathways

Based on its observed biological effects, this compound is inferred to modulate several critical signaling pathways. It is important to note that these pathways are proposed based on downstream effects, and direct experimental evidence of this compound initiating these cascades is still an active area of research.

Immune Response and Cell Migration: Rho GTPase Pathway

This compound's ability to influence immune cell migration and chemotaxis suggests the involvement of the Rho family of GTPases .[1][5][8] These small signaling G-proteins are master regulators of the actin cytoskeleton and are crucial for cell motility.

Caption: Inferred Rho GTPase signaling pathway modulated by this compound.

Inflammatory Response: NF-κB and MAPK Pathways

This compound's modulation of pro-inflammatory cytokines like TNF-α and IL-6 points to its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10] These pathways are central to the regulation of inflammatory gene expression.

Caption: Postulated NF-κB and MAPK signaling pathways affected by this compound.

Gene Regulation: DNA Demethylation

The observation that this compound enhances the activity of genes involved in active DNA demethylation suggests an influence on enzymes such as the Ten-Eleven Translocation (TET) family of dioxygenases.[6][11] These enzymes are critical for epigenetic regulation.

Caption: Proposed mechanism of this compound-induced DNA demethylation.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the methodologies described, the following provides an overview of the key experimental workflows.

Cell Proliferation Assay

This assay is used to determine the effect of this compound on the growth of cell lines.

Caption: General workflow for a cell proliferation assay.

RNA Sequencing Analysis

This technique is employed to analyze the global changes in gene expression in response to this compound treatment.

Caption: Workflow for RNA sequencing analysis of this compound-treated cells.

Conclusion and Future Directions

This compound is a promising synthetic peptide with multifaceted biological activities. While its direct molecular receptor remains elusive, current research strongly suggests its involvement in modulating fundamental cellular processes, including immune responses, inflammation, and epigenetic regulation. The signaling pathways outlined in this guide, namely the Rho GTPase, NF-κB, MAPK, and DNA demethylation pathways, provide a solid framework for understanding the mechanisms underlying this compound's therapeutic potential.

Future research should prioritize the identification of this compound's direct binding partners to fully elucidate its mechanism of action. Quantitative dose-response studies for its various effects are also crucial for optimizing its therapeutic applications. Furthermore, the development and publication of detailed, standardized experimental protocols will be invaluable for the scientific community to validate and build upon the existing findings. A deeper understanding of the molecular targets of this compound will undoubtedly pave the way for its rational use in a variety of clinical settings.

References

- 1. Targeting Rho-GTPases in immune cell migration and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAP kinases in the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound—RDKVYR Peptide—Stimulates Skin Cell Proliferation and Promotes Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho GTPases: masters of T lymphocyte migration and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Rho-GTPases in immune cell migration and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [this compound: new-generation synthetic peptide agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Changes in TNF and IL-6 production after diphtheria toxoid vaccination: drug modulation of the cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TET Enzymes in the Immune System: From DNA Demethylation to Immunotherapy, Inflammation, and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Imunofan's Effects on Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imunofan (Arg-α-Asp-Lys-Val-Tyr-Arg) is a synthetic hexapeptide immunomodulator. Developed as an analog of the active fragment of the thymic hormone thymopoietin, this compound is purported to have a regulatory effect on the immune system, restoring both cellular and humoral immunity. Its mechanism of action is described as a multi-phase process, initiating with detoxification and anti-inflammatory effects, followed by the activation of phagocytosis, and culminating in the long-term restoration of immune system balance. This guide provides a technical overview of the available scientific information regarding this compound's effects on the innate immune system.

Core Effects on Innate Immunity

This compound's primary influence on the innate immune system appears to be centered on the enhancement of phagocytic cell function and the modulation of cytokine production.

Phagocytosis

A key described effect of this compound is the activation and enhancement of phagocytosis, a critical process in innate immunity where cells such as neutrophils and macrophages engulf and eliminate pathogens and cellular debris. This effect is attributed to the "middle phase" of this compound's action, which is said to begin 2-3 days after administration and last for up to 7-10 days.[1] As a result of this activation, a short-term exacerbation of chronic inflammation foci may be observed, which is considered to be due to the elimination of persistent viral or bacterial antigens.[1]

Neutrophils and Macrophages

Neutrophils and macrophages are the primary phagocytic cells of the innate immune system. This compound's ability to stimulate phagocytosis directly implies an effect on these cell types. It has been stated that this compound restores the oxygen-dependent bactericidal system of neutrophils, which is a reference to the respiratory burst—a process involving the production of reactive oxygen species (ROS) to kill engulfed pathogens.[2] However, quantitative experimental data on the extent of this restoration or the direct measurement of ROS production by neutrophils in response to this compound is not detailed in the available literature.

Similarly, while macrophage activation is a prerequisite for enhanced phagocytosis, specific studies detailing the effects of this compound on macrophage activation markers (e.g., CD80, CD86), polarization (M1 vs. M2), or other specific functions are not extensively documented in the reviewed sources.

Cytokine Modulation

This compound is reported to influence the production of cytokines, which are key signaling molecules in the immune response. Some sources indicate that this compound can decrease the levels of pro-inflammatory mediators such as Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6).[2] Conversely, another study in immature rats suggests that this compound has the ability to stimulate the production of cytokines to normalize the function of immunocompetent cells.[3] This suggests a modulatory rather than a purely suppressive or stimulatory role, potentially downregulating excessive inflammation while enhancing deficient immune responses. Specific quantitative data on cytokine concentrations following this compound treatment in controlled experimental settings are not provided in the abstracts of the reviewed literature.

Data Presentation

Due to the lack of specific quantitative data in the reviewed scientific literature, the following tables are presented as templates. These illustrate the types of data that would be necessary to fully characterize the in vitro effects of this compound on innate immunity.

Table 1: Hypothetical In Vitro Phagocytosis Assay Data

| Cell Type | Treatment | Concentration | Phagocytic Index (%) | % Phagocytic Cells |

| Neutrophils | Control | - | Data not available | Data not available |

| This compound | 1 µg/mL | Data not available | Data not available | |

| This compound | 10 µg/mL | Data not available | Data not available | |

| Macrophages | Control | - | Data not available | Data not available |

| This compound | 1 µg/mL | Data not available | Data not available | |

| This compound | 10 µg/mL | Data not available | Data not available |

Table 2: Hypothetical Neutrophil Oxidative Burst Assay Data

| Treatment | Concentration | ROS Production (MFI) | % ROS-Positive Cells |

| Control | - | Data not available | Data not available |

| This compound | 1 µg/mL | Data not available | Data not available |

| This compound | 10 µg/mL | Data not available | Data not available |

| PMA (Positive Control) | 100 ng/mL | Data not available | Data not available |

Table 3: Hypothetical Cytokine Release Assay Data from Macrophages

| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Control | - | Data not available | Data not available | Data not available |

| This compound | 1 µg/mL | Data not available | Data not available | Data not available |

| This compound | 10 µg/mL | Data not available | Data not available | Data not available |

| LPS (Positive Control) | 100 ng/mL | Data not available | Data not available | Data not available |

Experimental Protocols

The following are generalized protocols for key experiments relevant to assessing the effects of a substance like this compound on innate immune cells. These are provided as a methodological reference, as specific protocols for this compound studies were not available in the reviewed literature.

In Vitro Phagocytosis Assay

-

Objective: To quantify the effect of this compound on the phagocytic capacity of neutrophils or macrophages.

-

Methodology:

-

Isolate human or murine neutrophils or macrophages and culture them in appropriate media.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a vehicle control for a specified period (e.g., 24 hours).

-

Introduce fluorescently labeled particles (e.g., zymosan, E. coli, or latex beads) to the cell cultures.

-

Incubate for a period to allow for phagocytosis (e.g., 30-60 minutes).

-

Wash the cells to remove non-ingested particles.

-

Analyze the cells using flow cytometry or fluorescence microscopy to determine the percentage of phagocytic cells and the phagocytic index (average number of particles per cell).

-

Neutrophil Oxidative Burst Assay

-

Objective: To measure the effect of this compound on the production of reactive oxygen species (ROS) by neutrophils.

-

Methodology:

-

Isolate neutrophils from fresh blood.

-

Pre-incubate the neutrophils with varying concentrations of this compound or a vehicle control.

-

Add a fluorescent probe sensitive to ROS (e.g., Dihydrorhodamine 123).

-

Stimulate the neutrophils with a known activator of oxidative burst, such as Phorbol 12-myristate 13-acetate (PMA) or opsonized bacteria.

-

Measure the fluorescence intensity over time using a plate reader or flow cytometer. An increase in fluorescence indicates ROS production.

-

Cytokine Release Assay

-

Objective: To quantify the effect of this compound on the secretion of cytokines by innate immune cells.

-

Methodology:

-

Culture macrophages or other innate immune cells (e.g., peripheral blood mononuclear cells).

-

Treat the cells with different concentrations of this compound or a vehicle control. A positive control, such as Lipopolysaccharide (LPS), should also be included.

-

Incubate the cells for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

Signaling Pathways and Visualizations

The precise molecular mechanisms and signaling pathways through which this compound exerts its effects on innate immune cells are not well-elucidated in the available literature. One source vaguely suggests an involvement of secondary messengers like cAMP, cGMP, and calcium ions.[4] Based on the known functions of this compound (phagocytosis enhancement, cytokine modulation), we can hypothesize its potential interaction with key innate immunity signaling pathways.

The following diagrams illustrate these hypothesized interactions and a general experimental workflow.

Conclusion and Future Directions

The available information suggests that this compound has a modulatory effect on the innate immune system, primarily through the enhancement of phagocytosis and the regulation of cytokine production. However, there is a notable lack of detailed, quantitative, and mechanistic studies in the publicly accessible scientific literature. To fully understand and leverage the therapeutic potential of this compound, further research is critically needed.

Future studies should focus on:

-

Quantitative in vitro and in vivo studies: To generate precise data on the dose-dependent effects of this compound on phagocytosis, oxidative burst, and the production of a wide panel of cytokines by different innate immune cell types.

-

Mechanism of action studies: To identify the specific cell surface or intracellular receptors for this compound and to elucidate the downstream signaling pathways (e.g., TLR, NF-κB, MAPK, inflammasome) that it modulates.

-

Transcriptomic and proteomic analyses: To gain a comprehensive understanding of the changes in gene and protein expression in innate immune cells following treatment with this compound.

A more robust and detailed scientific evidence base will be essential for the further development and clinical application of this compound as an immunomodulatory agent.

References

- 1. Transcriptomics of the Vaccine Immune Response: Priming With Adjuvant Modulates Recall Innate Responses After Boosting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using the power of innate immunoprofiling to understand vaccine design, infection, and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single cell transcriptomics to explore the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the NF-κB pathway as a potential regulator of immune checkpoints in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Imunofan and the Adaptive Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imunofan, a synthetic hexapeptide with the amino acid sequence Arg-α-Asp-Lys-Val-Tyr-Arg, is an immunomodulatory agent.[1] Derived from the active site of the thymic hormone thymopoietin (B12651440), this compound has been investigated for its capacity to influence the adaptive immune response, a complex system of specialized cells and processes that provides long-term, specific defense against pathogens. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with the adaptive immune system, focusing on its effects on T-lymphocytes, B-lymphocytes, and cytokine production. The information is presented through quantitative data summaries, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development efforts.

Core Mechanism of Action

This compound is classified as an immunomodulatory drug, meaning it can adjust the immune response rather than broadly stimulating or suppressing it. Its primary effects are considered to be the correction of the immune system, restoration of the body's oxidative-antioxidant balance, and detoxification.[2] The action of this compound is reported to have a prolonged effect, lasting up to four months.[2]

As a synthetic analog of a thymic hormone, this compound's mechanism is linked to the functions of the thymus in T-cell development and maturation. Peptides derived from thymopoietin have been shown to selectively induce the differentiation of T-lymphocytes.[3] Some evidence suggests that thymopoietin-derived peptides like thymopentin (B1683142) (TP5) may exert their immunomodulatory effects through interactions with pattern recognition receptors, such as Toll-like receptor 2 (TLR2), which can lead to the enhancement of both cellular and humoral immunity.[1]

Data Presentation: Quantitative Effects on the Adaptive Immune Response

The following tables summarize the quantitative data available from preclinical and clinical studies on the effects of this compound on key components of the adaptive immune response.

Table 1: Effect of this compound on T-Lymphocyte Subsets in a Preclinical Model

| Thymic Zone | Lymphocyte Subset | Time Point | Observation | Percentage Change vs. Control |

| Inner Cortex | Medium Lymphocytes | Day 7 | Increased | +8.5% |

| Inner Cortex | Small Lymphocytes | Day 60 | Increased | Statistically significant increase |

| Medulla | Medium Lymphocytes | Day 7 | Increased | +6.1% |

| Medulla | Medium Lymphocytes | Day 15 | Increased | +9.3% |

| Medulla | Medium Lymphocytes | Day 30 | Increased | +7.5% |

| Medulla | Small Lymphocytes | Day 7 | Increased | +8.6% |

| Medulla | Small Lymphocytes | Day 15 | Increased | +10.0% |

| Medulla | Small Lymphocytes | Day 30 | Increased | +11.0% |

| Medulla | Small Lymphocytes | Day 60 | Increased | +10.4% |

Data extracted from a study on the effect of this compound on the thymus of aging rats.

Table 2: Effect of this compound on Antibody Production (Adjuvant Effect)

| Group | Parameter | Measurement | Result |

| Chimeric Antigen + this compound | IgG Titer | log10 | 9.1 ± 0.6 |

| Chimeric Antigen + Freund's Adjuvant | IgG Titer | log10 | 12.3 ± 0.8 |

| Chimeric Antigen Alone | IgG Titer | log10 | Not specified, but lower than adjuvant groups |

Data from a study evaluating this compound as a vaccine adjuvant. Note that this reflects a combined effect with an antigen.

Table 3: Effect of this compound on Cytokine Levels

| Cytokine | Condition | Observation |

| TNF-α | Post-diphtheria toxoid vaccination | Pretreatment with this compound corrected post-vaccinal disturbances in TNF production. |

| IL-6 | Post-diphtheria toxoid vaccination | Pretreatment with this compound corrected post-vaccinal disturbances in IL-6 production. |

| IFN-γ | Chronic intoxication with organophosphorus compounds (rats) | Administration of this compound partially recovered the reduced concentration of IFN-γ. |

| IL-2 | Chronic intoxication with organophosphorus compounds (rats) | Administration of this compound partially recovered the reduced concentration of IL-2. |

| IL-4 | Chronic intoxication with organophosphorus compounds (rats) | Administration of this compound partially recovered the reduced concentration of IL-4. |

| IL-10 | Chronic intoxication with organophosphorus compounds (rats) | Administration of this compound partially recovered the reduced concentration of IL-10. |

Qualitative observations from various studies. Specific quantitative data on cytokine concentrations are limited in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the immunomodulatory effects of this compound.

Immunophenotyping of T-Lymphocyte Subsets by Flow Cytometry

This protocol outlines the procedure for quantifying CD4+ and CD8+ T-lymphocyte populations in peripheral blood following this compound treatment.

a. Materials:

-

Whole blood collected in EDTA tubes

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque PLUS

-

Fetal Bovine Serum (FBS)

-

Fluorescently conjugated monoclonal antibodies:

-

Anti-human CD3 (e.g., FITC)

-

Anti-human CD4 (e.g., PE)

-

Anti-human CD8 (e.g., APC)

-

-

Isotype control antibodies

-

Red blood cell lysis buffer

-

Flow cytometer

-

Centrifuge

-

Pipettes and tips

-

Flow cytometry tubes

b. Procedure:

-

Peripheral Blood Mononuclear Cell (PBMC) Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer 4 mL of the diluted blood onto 3 mL of Ficoll-Paque PLUS in a 15 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS containing 2% FBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the cell pellet in PBS with 2% FBS and perform a cell count using a hemocytometer or automated cell counter.

-

-

Antibody Staining:

-

Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL.

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

-

Add the predetermined optimal concentration of fluorescently conjugated antibodies (and isotype controls in separate tubes) to the respective tubes.

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of cold PBS with 2% FBS, centrifuging at 300 x g for 5 minutes.

-

Resuspend the final cell pellet in 500 µL of PBS with 1% paraformaldehyde (for fixation).

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a calibrated flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter characteristics.

-

From the lymphocyte gate, analyze the expression of CD3, CD4, and CD8 to quantify the percentages and absolute counts of T-helper (CD3+CD4+) and cytotoxic T-lymphocytes (CD3+CD8+).

-

Quantification of Immunoglobulin Levels by ELISA

This protocol describes a sandwich ELISA for measuring this compound-induced changes in immunoglobulin (e.g., IgG, IgA, IgM) levels in serum.

a. Materials:

-

96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Capture antibody (anti-human IgG, IgA, or IgM)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Serum samples from control and this compound-treated subjects

-

Standard immunoglobulin of known concentration

-

Detection antibody (e.g., HRP-conjugated anti-human IgG, IgA, or IgM)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

b. Procedure:

-

Plate Coating:

-

Dilute the capture antibody to the optimal concentration in coating buffer.

-

Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample and Standard Incubation:

-

Prepare serial dilutions of the standard immunoglobulin in blocking buffer.

-

Dilute the serum samples in blocking buffer.

-

Add 100 µL of the standards and diluted samples to the respective wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Detection Antibody Incubation:

-

Dilute the HRP-conjugated detection antibody in blocking buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate in the dark for 15-30 minutes, or until a color change is observed.

-

Add 100 µL of stop solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of immunoglobulins in the samples.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the potential signaling pathways influenced by this compound and a typical experimental workflow.

Caption: Hypothesized this compound-mediated T-cell activation pathway.

Caption: Experimental workflow for assessing this compound's immunomodulatory effects.

Conclusion

This compound demonstrates immunomodulatory properties that appear to influence the adaptive immune system. The available data suggests a role in modulating T-lymphocyte populations and cytokine production, as well as a potential adjuvant effect on antibody responses. However, a comprehensive understanding of its mechanism of action and its precise quantitative effects on various components of the adaptive immune response requires further investigation. The experimental protocols and hypothesized signaling pathways presented in this guide are intended to serve as a resource for researchers and drug development professionals to design and execute studies that will further elucidate the therapeutic potential of this compound. Future research should focus on well-controlled clinical trials with detailed immunophenotyping and cytokine profiling to establish a clearer picture of this compound's role in modulating the adaptive immune response in various clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical synthesis of a peptide fragment of thymopoietin II that induces selective T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

Imunofan (Thymohexin): A Technical Overview of Biological Activity and Function

Introduction

Imunofan, also known by its chemical name Thymohexin, is a synthetic hexapeptide with the amino acid sequence Arginyl-α-Aspartyl-Lysyl-Valyl-Tyrosyl-Arginine (RDKVYR).[1][2] It was developed through chemical modification of the active fragment (positions 32-37) of the natural thymic hormone, thymopoietin.[2] With a molecular weight of 836 Da, this compound is classified pharmacologically as an immunomodulator.[1][3] This document provides a detailed examination of its biological effects, mechanism of action, and the experimental evidence supporting its function, intended for researchers and professionals in drug development.

Core Biological Activities and Mechanism of Action

This compound's pharmacological profile is characterized by three primary effects: correction of the immune system, restoration of the body's oxidative-antioxidant balance, and inhibition of multidrug resistance.[4][5][6] Its action unfolds in three distinct temporal phases following administration.[4][6]

-

Fast Phase (2-3 hours to 2-3 days): This initial phase is dominated by detoxification and antioxidant effects.[4] this compound enhances the body's antioxidant defenses by stimulating the production of ceruloplasmin, lactoferrin, and catalase.[4][6] It normalizes lipid peroxidation, inhibits the degradation of cell membrane phospholipids, and reduces the synthesis of arachidonic acid, which in turn lowers blood cholesterol levels and the production of inflammatory mediators.[4][5]

-

Middle Phase (2-3 days to 7-10 days): During this period, there is a marked increase in phagocytic activity and the subsequent killing of intracellular bacteria and viruses.[4][6]

-

Slow Phase (7-10 days to 4 months): The long-term effects of this compound are primarily immunoregulatory.[4] It works to restore disturbed indicators of both cellular and humoral immunity, normalizing the immunoregulatory index and increasing the production of specific antibodies, such as IgA.[4][5] Notably, its effect on specific antibody production is comparable to some therapeutic vaccines, but without significantly affecting reaginic IgE antibodies or enhancing immediate hypersensitivity reactions.[5]

Beyond these phased effects, this compound exhibits hepatoprotective properties, preventing cytolysis and reducing transaminase and bilirubin (B190676) levels in cases of toxic or infectious liver damage.[4][6] It also effectively suppresses multidrug resistance in tumor cells, thereby increasing their sensitivity to cytostatic drugs.[5][6]

Quantitative Analysis of Biological Effects

Experimental studies have quantified the biological effects of this compound in both in vitro and in vivo models. These findings are summarized below.

Table 1: In Vitro Proliferative Effects of this compound

| Cell Line | Effect | Magnitude of Increase | Significance |

|---|---|---|---|

| Human Fibroblasts | Pro-proliferative | 30-40% | p < 0.05[7][8] |

| Human Keratinocytes | Pro-proliferative | 20-50% | p < 0.05[7][8] |

Table 2: In Vivo Tissue Repair Effects of this compound in Murine Ear Pinna Model

| Mouse Strain | Effect | Improvement vs. Control |

|---|---|---|

| BALB/c | Promoted tissue repair | 8%[7][8] |

| C57BL/6 | Promoted tissue repair | 36%[7][8] |

Table 3: Hormonal Effects of this compound in Immature Rats

| Time Point (Post-Administration) | Effect | % Increase in Testosterone (B1683101) |

|---|---|---|

| 15 Days | Increased Testosterone | 5.42%[9] |

| 30 Days | Increased Testosterone | 7.92%[9] |

| 60 Days | Increased Testosterone | 11.22%[9] |

Molecular Mechanisms

This compound's activity at the molecular level involves the modulation of gene expression and cytokine profiles.

-

Gene Expression: In human fibroblasts, this compound was found to enhance the activity of genes involved in active DNA demethylation.[7][8] In adipose-derived stem cells, it activates genes related to immune responses, migration, and chemotaxis.[7][8]

-

Cytokine Modulation: The peptide has been shown to decrease the levels of inflammatory mediators such as TNF and IL-6.[2] It also stimulates the production of certain cytokines, which normalizes the function of immunocompetent cells and contributes to the stabilization of immune homeostasis.[9][10]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Cell Proliferation and Cytotoxicity Assay

This protocol is based on the methods described for evaluating this compound's effect on skin cells.[7][8]

-

Objective: To determine the effect of this compound on the proliferation and viability of human fibroblast and keratinocyte cell lines.

-

Materials:

-

Human fibroblast cell line (e.g., BJ) and human keratinocyte cell line (e.g., HaCaT).

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

This compound (RDKVYR peptide), sterile-filtered.

-

Proliferation/viability reagent (e.g., MTT, WST-1, or resazurin).

-

96-well cell culture plates.

-

Plate reader (spectrophotometer).

-

-

Methodology:

-

Cell Seeding: Seed fibroblasts and keratinocytes into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Prepare a range of this compound concentrations in a serum-free or low-serum medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the plates for a period of 24 to 72 hours.

-

Viability Assay: Add the proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Data Acquisition: Solubilize the formazan (B1609692) crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Calculate the percentage of proliferation relative to the vehicle control. Statistical significance is determined using an appropriate test (e.g., Student's t-test or ANOVA).

-

Protocol 2: In Vivo Murine Ear Pinna Wound Healing Model

This protocol is based on the methodology used to assess this compound's regenerative potential.[7]

-

Objective: To evaluate the pro-regenerative activity of this compound on tissue repair in a murine model.

-

Materials:

-

Mice (e.g., BALB/c and C57BL/6 strains).

-

Anesthesia (e.g., isoflurane).

-

2mm dermal biopsy punch.

-

This compound solution for subcutaneous injection.

-

Sterile saline (vehicle control).

-

Digital caliper and camera for documentation.

-

-

Methodology:

-

Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week.

-

Wound Creation: Anesthetize a mouse. Create a full-thickness wound through the center of the ear pinna using a 2mm biopsy punch.

-

Treatment: Divide animals into a treatment group and a control group. Administer this compound subcutaneously near the wound site to the treatment group. Administer an equivalent volume of sterile saline to the control group. Dosing may be single or repeated over several days.

-

Monitoring and Measurement: Photograph the wounds at regular intervals (e.g., day 0, 3, 7, 14, 21, etc.) for up to 42 days. Measure the area of the hole using a digital caliper or image analysis software.

-

Analysis: Calculate the percentage of wound closure at each time point for both groups. Compare the rate of closure between the this compound-treated group and the control group using statistical analysis.

-

Protocol 3: In Vivo Rat Immunostimulation and Testicular Function Model

This protocol is derived from studies investigating the effects of this compound on the endocrine and immune systems of immature rats.[9][10]

-

Objective: To assess the impact of this compound administration on testicular structure, hormonal profiles, and cytokine levels in immature rats.

-

Materials:

-

Immature male rats (e.g., Wistar).

-

This compound solution for injection (e.g., 50 μg dose).

-

0.9% sodium chloride solution (vehicle control).

-

Equipment for blood collection and animal sacrifice.

-

ELISA kits for hormone (testosterone) and cytokine analysis.

-

Materials for histological processing (formalin, paraffin (B1166041), microtome, stains).

-

-

Methodology:

-

Animal Groups: Divide animals into a control group and an experimental group.

-

Dosing Regimen: Administer this compound (50 μg) to the experimental group on days 1, 3, 5, 7, and 9 of the experiment. Administer an equivalent volume of saline to the control group on the same schedule.

-

Time Points: Euthanize subsets of animals at 1, 7, 15, 30, and 60 days after the final injection.

-

Sample Collection: At each time point, collect blood via cardiac puncture for plasma separation. Dissect and weigh the testes.

-

Hormone and Cytokine Analysis: Use ELISA kits to measure the concentration of testosterone and relevant cytokines in the collected plasma samples.

-

Histological Analysis: Fix one testis in 10% neutral buffered formalin, process through paraffin embedding, section, and stain (e.g., with H&E). Perform morphometric analysis on the epitheliospermatogenic layer and count interstitial endocrinocytes.

-

Data Analysis: Compare the hormonal, cytokine, and histological parameters between the experimental and control groups at each time point using appropriate statistical tests.

-

References

- 1. pillintrip.com [pillintrip.com]

- 2. [this compound: new-generation synthetic peptide agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound ® - Fast Shipping - Best Price [cosmicnootropic.com]

- 4. This compound Solution for Injection. [e-peptide.com]

- 5. This compound Solution for Injection. [peptide-products.com]

- 6. This compound PEPTIDE IMMUNOMODULATOR 45mcg - intranasally. [peptide-shop.com]

- 7. This compound—RDKVYR Peptide—Stimulates Skin Cell Proliferation and Promotes Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-RDKVYR Peptide-Stimulates Skin Cell Proliferation and Promotes Tissue Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wiadlek.pl [wiadlek.pl]

- 10. EFFECT OF this compound INFLUENCE ON THE STRUCTURE OF THE TESTES, HORMONAL AND CYTOKINE PROFILE OF IMMATURE EXPERIMENTAL ANIMALS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Discovery and Synthesis of Imunofan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imunofan (Arginyl-alpha-Aspartyl-Lysyl-Valyl-Tyrosyl-Arginine) is a synthetic hexapeptide immunomodulator developed through the modification of the natural thymic hormone, thymopoietin (B12651440). This technical guide provides an in-depth overview of the early discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals, offering a compilation of available data on its synthesis, experimental protocols, and the signaling pathways it modulates. While specific quantitative data from early development is not extensively available in publicly accessible literature, this guide synthesizes the known technical details to provide a comprehensive resource.

Introduction: The Genesis of a Synthetic Immunomodulator

The development of this compound emerged from the broader field of peptide-based immunocorrection, which sought to create synthetic analogs of natural hormones to achieve specific therapeutic effects.[1] The foundation of this compound lies in thymopoietin, a peptide hormone produced by the thymus gland that plays a crucial role in the maturation and differentiation of T-lymphocytes. Researchers aimed to design a smaller, more stable, and potent synthetic peptide that could replicate and enhance the immunoregulatory functions of the native hormone.

The core innovation behind this compound was the chemical modification of the amino acid sequence at positions 32-37 of thymopoietin.[1] This resulted in the creation of the novel hexapeptide, Arg-α-Asp-Lys-Val-Tyr-Arg, which demonstrated a unique profile of immunomodulatory activity. Early research, primarily conducted in Russia, indicated that this compound could restore cellular immunity, enhance the body's antioxidant defenses, and modulate the production of key inflammatory cytokines.[1][2] The drug is protected by Russian patent No. 2062096.

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a standard and efficient method for producing peptides of a defined sequence. The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Synthesis Data

While detailed quantitative data from the original synthesis protocols are not widely published, the following table summarizes the key characteristics of the synthesized peptide based on available literature.

| Parameter | Value | Reference |

| Peptide Sequence | Arg-α-Asp-Lys-Val-Tyr-Arg | [1] |

| Molecular Formula | C36H61N13O10 | |

| Molecular Weight | 836.0 g/mol | |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | |

| N-terminal Protection | Fluorenylmethyloxycarbonyl (Fmoc) |

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

The following is a generalized protocol for the solid-phase synthesis of this compound based on standard Fmoc chemistry. Specific parameters such as reaction times, temperatures, and reagent concentrations may vary and would require optimization.

Materials and Reagents:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH)

-

Rink Amide resin (or similar, for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution in DMF (e.g., 20%)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water)

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for a specified period to ensure optimal reaction conditions.

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Arg(Pbf)-OH, is coupled to the swollen resin using a coupling reagent and DIPEA in DMF.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a solution of piperidine in DMF.

-

Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Tyr(tBu), Val, Lys(Boc), Asp(OtBu), Arg(Pbf)) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step to expose the N-terminus for the next coupling reaction.

-

Cleavage and Deprotection: Once the full hexapeptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail containing TFA.

-

Precipitation and Washing: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The precipitate is then washed multiple times with diethyl ether to remove residual cleavage reagents and scavengers.

-

Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final product are confirmed by analytical HPLC, mass spectrometry (to verify the molecular weight), and NMR spectroscopy (to confirm the structure).

Early Experimental Workflows and Findings

The initial research on this compound focused on elucidating its immunomodulatory effects through a series of in vitro and in vivo experiments.

Experimental Workflow: Investigating Immunomodulatory Effects

The following diagram illustrates a typical experimental workflow used in the early evaluation of this compound's biological activity.

Key Early Findings

-

Immunomodulation: Early studies demonstrated that this compound possesses a modulating effect on the immune system, rather than being a simple stimulant or suppressant. It was observed to restore cellular immunity.[1]

-

Redox Balance: this compound was found to activate the body's redox system, enhancing the capacity to inactivate free radicals and oxidants.[1][2]

-

Cytokine Regulation: The peptide was shown to decrease the levels of pro-inflammatory mediators such as Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6).[1]

-

Thymus Effects: In animal models, this compound was observed to affect the cellular profile of the thymus, suggesting a role in maintaining the lymphoid cell population and delaying age-related involution of the gland.

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are mediated through its influence on key signaling pathways, particularly those involved in redox balance and inflammation.

Redox Regulation Pathway

This compound's ability to restore the balance of the body's redox system is a cornerstone of its mechanism. It is proposed to enhance the production of antioxidant enzymes, thereby reducing oxidative stress.

Inflammatory Cytokine Signaling

This compound has been shown to modulate the production of pro-inflammatory cytokines TNF-α and IL-6. While the precise molecular interactions are not fully elucidated in early literature, the net effect is a downregulation of these inflammatory signals.

Conclusion

This compound represents a significant development in the field of synthetic peptide immunomodulators. Its discovery, based on the rational design of a thymopoietin analog, has led to a therapeutic agent with a unique mechanism of action centered on restoring immune and redox balance. While the early research provides a solid foundation for understanding its synthesis and biological effects, further studies with detailed quantitative data would be invaluable for the scientific community. This guide serves as a comprehensive summary of the currently available technical information on the early discovery and synthesis of this compound, providing a valuable resource for researchers and professionals in drug development.

References

Imunofan's Influence on Cytokine Profiles in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imunofan (Arg-alpha-Asp-Lys-Val-Tyr-Arg) is a synthetic hexapeptide immunomodulator derived from the active site of the thymic hormone thymopoietin (B12651440).[1][2] It is recognized for its immunoregulatory, detoxifying, and antioxidant properties.[1][3] Preclinical and clinical observations suggest that this compound can modulate the immune system, including the production of cytokines. However, a comprehensive review of publicly available English-language scientific literature reveals a notable scarcity of specific quantitative data on the effects of this compound on cytokine profiles in preclinical animal models. While some studies indicate an influence on cytokines, they often lack detailed measurements. This technical guide synthesizes the available qualitative information, presents a representative experimental protocol for assessing cytokine modulation, and provides conceptual diagrams to illustrate potential workflows and mechanisms of action for research purposes.

Introduction to this compound's Immunomodulatory Activity

This compound is a synthetic peptide that has been investigated for its ability to restore and fine-tune the immune system.[4] Its pharmacological effects are described as occurring in three phases: an initial detoxifying effect, a second phase characterized by increased phagocytic activity, and a third, longer-lasting phase involving the restoration of cellular and humoral immunity.[1] Studies in aging rats have demonstrated that this compound can contribute to the restoration of the thymus structure and delay its age-related involution.[1][5] It has been suggested that this compound's mechanism of action is associated with maintaining and restoring the lymphoid cell population and its microenvironment.[1] The ability of this compound to stimulate the production of cytokines and hormones is believed to normalize the function of immunocompetent cells.[6][7]

Qualitative Effects of this compound on Cytokine Profiles

While precise quantitative data from preclinical animal studies is limited in the available literature, some reports provide a qualitative understanding of this compound's impact on cytokine levels. These findings are summarized in the table below.

| Cytokine | Preclinical/Clinical Context | Observed Effect | Source(s) |

| TNF-α | Human studies | Decrease | [2] |

| IL-6 | Human studies | Decrease | [2] |

| IL-8 | In vitro (human fibroblasts) | Slight, statistically insignificant decrease | [4] |

| General Cytokine Production | Preclinical (immature rats) | General stimulation mentioned, but no specific data provided | [6][7] |

It is important to note that the decreases in TNF-α and IL-6 were reported in the context of human trials, and the effect in preclinical models may differ.[2] An in vitro study using human cell cultures found no significant changes in a broader cytokine profile, suggesting that this compound's pro-proliferative effects might be direct rather than mediated by paracrine cytokine signaling.[4]

Representative Experimental Protocol for Cytokine Profile Analysis

The following is a detailed, representative methodology for assessing the effects of an immunomodulatory agent like this compound on cytokine profiles in a preclinical rodent model. This protocol is based on standard immunological assays, as specific, detailed protocols from this compound studies are not available in the reviewed literature.

3.1. Animal Model and Treatment

-

Animal Species: Male Wistar rats (8-10 weeks old).

-

Acclimatization: Animals are acclimated for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Experimental Groups:

-

Administration: Intramuscular or subcutaneous injection daily for a specified period (e.g., 5-7 days).

3.2. Sample Collection

-

Blood Collection: At the end of the treatment period, animals are anesthetized, and blood is collected via cardiac puncture into serum separator tubes.

-

Serum Preparation: Blood is allowed to clot at room temperature for 30 minutes and then centrifuged at 2000 x g for 15 minutes at 4°C. The resulting serum is collected and stored at -80°C until analysis.

-

Spleen Collection: Spleens are aseptically harvested, and splenocytes are isolated for ex vivo stimulation studies.

3.3. Cytokine Measurement

-

Multiplex Immunoassay (e.g., Luminex-based assay):

-

A commercial multiplex bead-based assay kit for rat cytokines (e.g., TNF-α, IL-1β, IL-2, IL-4, IL-6, IL-10, IFN-γ) is used.

-

Serum samples are thawed on ice and centrifuged to remove any precipitates.

-

Samples and standards are added to a 96-well filter plate.

-

Antibody-conjugated beads specific for each cytokine are added to the wells.

-

The plate is incubated on a shaker at room temperature in the dark for 2 hours.

-

The plate is washed, and a biotinylated detection antibody cocktail is added, followed by another incubation period.

-

Streptavidin-phycoerythrin is added, and the plate is incubated.

-

After a final wash, the beads are resuspended in sheath fluid.

-

The plate is read on a multiplex analyzer, and cytokine concentrations are determined from the standard curves.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Commercially available ELISA kits for specific rat cytokines are used.

-

96-well plates are coated with capture antibody overnight.

-

Plates are washed and blocked.

-

Serum samples and standards are added and incubated.

-

After washing, a biotinylated detection antibody is added and incubated.

-

Avidin-HRP is added, followed by incubation.

-

A substrate solution is added, and the colorimetric reaction is stopped.

-

The absorbance is read on a microplate reader at the appropriate wavelength.

-

Cytokine concentrations are calculated from the standard curve.

-

Visualizations: Workflow and Conceptual Signaling

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for assessing the impact of this compound on cytokine profiles in a preclinical model.

Conceptual Signaling Pathway

Given that this compound is a synthetic analog of a thymopoietin fragment, its immunomodulatory effects are likely initiated through interactions with components of the T-cell lineage and antigen-presenting cells. The following diagram presents a conceptual signaling pathway.

Discussion and Future Directions

The available evidence suggests that this compound possesses immunomodulatory properties that may include the regulation of cytokine production. However, the lack of specific, quantitative preclinical data is a significant gap in the scientific literature. For drug development professionals and researchers, this presents both a challenge and an opportunity.

Future preclinical studies should focus on:

-

Comprehensive Cytokine Profiling: Utilizing multiplex immunoassays to simultaneously measure a broad panel of pro- and anti-inflammatory cytokines in relevant animal models.

-

Dose-Response Studies: Determining the optimal dose of this compound for cytokine modulation.

-

Time-Course Analyses: Characterizing the kinetics of the cytokine response following this compound administration.

-

Mechanism of Action Studies: Investigating the specific cellular and molecular targets of this compound to elucidate its signaling pathways.

By addressing these research questions, a clearer and more detailed understanding of this compound's effects on cytokine profiles can be achieved, which will be invaluable for its potential therapeutic applications.

Conclusion

This compound is an immunomodulatory peptide with demonstrated effects on the immune system in preclinical and clinical settings. While its influence on cytokines like TNF-α and IL-6 has been qualitatively noted, there is a pressing need for rigorous, quantitative studies in preclinical models to fully characterize its cytokine-modulating properties. The experimental framework and conceptual diagrams provided in this guide offer a basis for designing and interpreting future research in this area.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Therapeutic potential of anti-IL-6 therapies for granulocytic airway inflammation in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mesoscale.com [mesoscale.com]

- 4. EFFECT OF this compound INFLUENCE ON THE STRUCTURE OF THE TESTES, HORMONAL AND CYTOKINE PROFILE OF IMMATURE EXPERIMENTAL ANIMALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peripheral Administration of Tumor Necrosis Factor-Alpha Induces Neuroinflammation and Sickness but Not Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. signosisinc.com [signosisinc.com]

- 7. Systematic analysis of IL-6 as a predictive biomarker and desensitizer of immunotherapy responses in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Imunofan and the Immune System: An In-depth Technical Guide